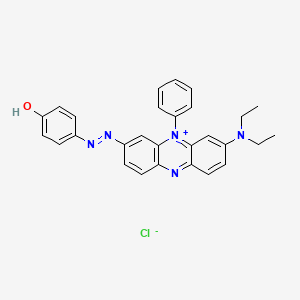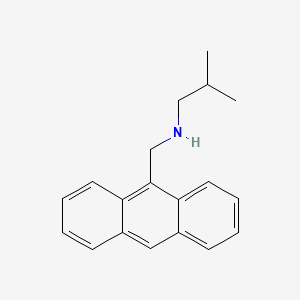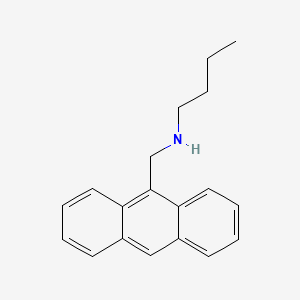
HO-Peg18-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HO-Peg18-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a polyethylene glycol (PEG) derivative with a hydroxyl (OH) group and an 18-carbon spacer arm.
Synthesis Analysis
This compound is used in the synthesis of PROTACs . A study shows that magnesium hydroxide nanoflakes were synthesized using poly (ethylene glycol) (PEG 4000) surfactant by exploiting the chemical precipitation method . Another study mentions the preparation of a poly (ethylene glycol) with a single cinnamaldehyde acetal unit in the polymer chain, using a newly synthesized cinnamaldehyde acetal diethylene glycol (CADEG) as an initiator .Molecular Structure Analysis
The molecular weight of this compound is 810.96, and its formula is C36H74O19 . The SMILES representation of its structure is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has a molecular weight of 810.96 and a formula of C36H74O19 . The SMILES representation of its structure is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Wissenschaftliche Forschungsanwendungen
Biocompatible Surfaces
HO-Peg18-OH, as part of the polyethylene glycol (PEG) family, plays a significant role in creating biocompatible surfaces. Surfaces coated with PEG, including the this compound variant, are known for their nonimmunogenicity, nonantigenicity, and ability to repel proteins. This property is particularly valuable in the development of biocompatible coatings for various medical devices and implants. Researchers Alcantar, Aydil, and Israelachvili (2000) developed a method to graft PEG onto activated silica films, demonstrating the application of PEG in creating biocompatible surface coatings (Alcantar, Aydil, & Israelachvili, 2000).
Enhanced Stability and Dispersion of Nanoparticles
This compound is also instrumental in enhancing the stability and dispersion of nanoparticles. Oziri et al. (2021) showed how cyclic polyethylene glycol (c-PEG) without chemical inhomogeneity is used to stabilize silver nanoparticles (AgNPs). This research highlights the use of PEG variants like this compound in improving the dispersion stability of nanoparticles under various conditions, which is crucial in biological applications (Oziri et al., 2021).
OH Radical Chemistry in Atmospheric Studies
In atmospheric chemistry, studies involving this compound contribute significantly to understanding radical chemistry, particularly concerning OH and HO2 radicals. For example, Ren et al. (2003) and Peng et al. (2015) conducted studies to examine the behavior of HOx radicals in various environmental settings, including urban and controlled atmospheres. These studies help in understanding the role of HOx radicals in atmospheric chemistry, which is critical in addressing environmental and pollution issues (Ren et al., 2003); (Peng et al., 2015).
Applications in Biomedical and Biotechnical Fields
This compound is also extensively used in biotechnical and biomedical applications due to its non-toxic nature and ability to interact with cell membranes without causing harm. Harris (1992) discussed the use of PEG in various biotechnical and biomedical applications, emphasizing its effectiveness in excluding other polymers in aqueous environments and its nonimmunogenic and nonantigenic properties. This makes it an excellent candidate for drug delivery systems, biomedical coatings, and as a component in hydrogels (Harris, 1992).
Wirkmechanismus
Target of Action
HO-Peg18-OH is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specificity of the PROTACs is determined by the ligands that are attached to the this compound linker .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex between an E3 ubiquitin ligase, the target protein, and the PROTAC . The this compound linker connects a ligand for the E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ubiquitin ligase, which then facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and plays a crucial role in a variety of cellular processes, including cell cycle regulation, signal transduction, and responses to oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound will largely depend on the specific PROTACs that it is part of. As a peg-based linker, this compound is likely to improve the solubility and stability of the protacs, potentially enhancing their bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By enabling the design of PROTACs that can target specific proteins for degradation, this compound provides a powerful tool for manipulating protein levels within the cell .
Action Environment
The action of this compound is intracellular, and can be influenced by a variety of environmental factors . These may include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O19/c37-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-35-55-36-34-54-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-38/h37-38H,1-36H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOGBNHVWOHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018297 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-heptadecaoxatripentacontane-1,53-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

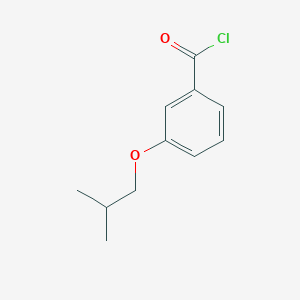
![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)
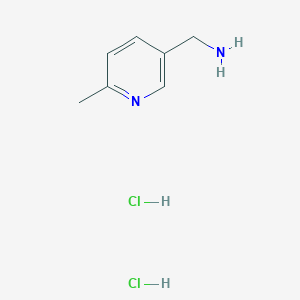
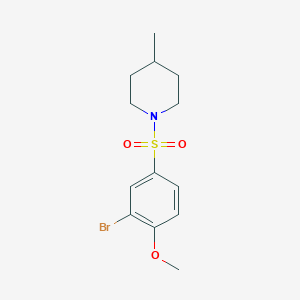
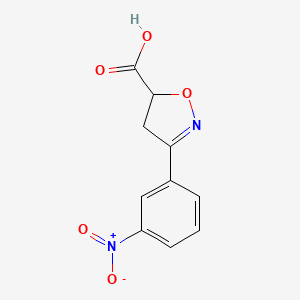
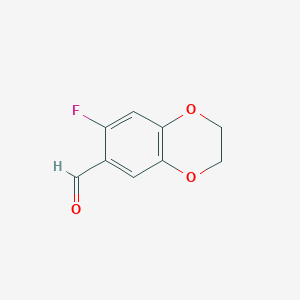

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
